molecular formula C23H17Cl2NO5S B2863755 [4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114658-88-6

[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2863755
CAS No.: 1114658-88-6
M. Wt: 490.35
InChI Key: PGDQBYCYQBXULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule featuring a benzothiazine core with dichlorophenyl and dimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 2-aminobenzenesulfonamide, and 3,4-dimethoxybenzaldehyde.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or acetonitrile, with temperatures ranging from 60°C to 100°C, and reaction times varying from a few hours to overnight.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.

Industry

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical intermediates and active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

  • Structural Features : The presence of both dichlorophenyl and dimethoxyphenyl groups provides unique electronic and steric properties.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research.

4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in various scientific and industrial applications

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQBYCYQBXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.